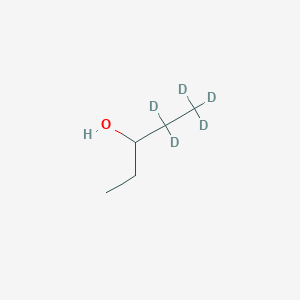

3-Pentyl-2,2,3,4,4-d5 Alcohol

Description

3-Pentyl-2,2,3,4,4-d5 Alcohol (CAS: [144032-75-7]) is a deuterium-labeled derivative of pentanol, where five hydrogen atoms at positions 2, 3, 4 (two), and 4 (two) are replaced by deuterium (D). Its molecular formula is CH3CD2CD(OH)CD2CH3, with a molecular weight of 93.17 g/mol and a deuterium purity of 98 atom% D . Classified as a flammable liquid (hazard code: 4-2-III), it is primarily used in analytical chemistry as a standard for isotopic labeling studies, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

IUPAC Name |

1,1,1,2,2-pentadeuteriopentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentyl-2,2,3,4,4-d5 Alcohol can be synthesized through several methods. One common approach involves the deuteration of pentan-3-ol using deuterium gas (D₂) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of 3-Pentyl-2,2,3,4,4-d5 Alcohol may involve continuous flow reactors where pentan-3-ol is exposed to deuterium gas over a deuterium-exchange catalyst. This method allows for efficient large-scale production with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-2,2,3,4,4-d5 Alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated ketones or carboxylic acids.

Reduction: It can be reduced to form deuterated alkanes.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Deuterated ketones or carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated alkyl halides.

Scientific Research Applications

3-Pentyl-2,2,3,4,4-d5 Alcohol has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism by which 3-Pentyl-2,2,3,4,4-d5 Alcohol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, alters the reaction rates and pathways. This can provide insights into the reaction mechanisms and the role of hydrogen atoms in various chemical and biological processes.

Comparison with Similar Compounds

Deuterated Pentanol Isomers

2-Pentyl-1,1,1,3,3-d5 Alcohol (CAS: [14629-70-0])

- Structure : CH3CH2CD2CH(OH)CD3.

- Molecular Weight : 93.17 g/mol.

- Deuterium Substitution : Positions 1, 1, 1, 3, 3.

- Applications : Similar to 3-pentyl-d5 alcohol, it serves as an isotopic tracer but differs in deuterium placement, which may affect metabolic stability and hydrogen bonding in solvents .

- Cost : 250 mg priced at ¥52,800 (≈¥211/mg), compared to 500 mg of 3-pentyl-d5 alcohol at ¥48,400 (≈¥97/mg), suggesting higher demand or synthesis complexity for 3-pentyl-d5 .

Key Differences :

| Property | 3-Pentyl-2,2,3,4,4-d5 Alcohol | 2-Pentyl-1,1,1,3,3-d5 Alcohol |

|---|---|---|

| CAS Number | [144032-75-7] | [14629-70-0] |

| Deuterium Positions | 2, 3, 4 (two), 4 (two) | 1, 1, 1, 3, 3 |

| Price per mg | ~¥97/mg | ~¥211/mg |

| Structural Formula | CH3CD2CD(OH)CD2CH3 | CH3CH2CD2CH(OH)CD3 |

Non-Deuterated Pentanol Isomers

iso-Pentyl Alcohol (3-Methyl-1-butanol)

- Structure : CH3CH(CH2OH)CH2CH3.

- Key Properties: Higher boiling point (~132°C) compared to linear pentanols due to branching. Used in fragrances and solvents.

- Contrast : Unlike 3-pentyl-d5 alcohol, it lacks deuterium, making it unsuitable for isotopic studies but more cost-effective for industrial applications .

sec-Pentyl Alcohol (2-Pentanol)

- Structure : CH3CH2CH(OH)CH2CH3.

- Key Properties : Lower flammability (hazard code: 4-1-II) compared to 3-pentyl-d5 alcohol. Used in organic synthesis.

- Contrast : The absence of deuterium and hydroxyl group position alter reactivity and solubility .

Other Deuterated Alcohols

α-Pentyl Cinnamyl Alcohol

- Structure : Combines a cinnamyl group with a pentyl chain.

- Key Properties: Used in fragrance analysis. Chromatographic studies show irreversible adsorption in some columns, unlike deuterated pentanols, which exhibit consistent retention times .

2,3,4,5,6-Pentafluorobenzyl Alcohol

- Structure : Fluorinated benzyl alcohol (C7H3F5O).

- Key Properties: High polarity due to fluorine substitution, contrasting with deuterated pentanols’ isotopic labeling utility. Molecular weight: 198.09 g/mol .

Biological Activity

3-Pentyl-2,2,3,4,4-d5 Alcohol, also known as 3-Pentanol-d5, is a deuterated form of 3-pentanol. This compound has garnered attention due to its biological activity, particularly in plant immunity and its role as a pheromone. This article reviews the biological activity of 3-Pentyl-2,2,3,4,4-d5 Alcohol based on recent studies and findings.

- Molecular Formula : CHDO

- Molecular Weight : 93.179 g/mol

- CAS Number : 144032-75-7

Role in Plant Immunity

Research indicates that 3-Pentanol (the non-deuterated form) and its deuterated variant play significant roles in enhancing plant immunity against microbial pathogens. A notable study by Geun C. Song et al. (2015) demonstrated that gaseous 3-pentanol primes plant immunity against Pseudomonas syringae pv. tomato through salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis . This indicates that the compound may serve as a signaling molecule that activates defense responses in plants.

Insect Pheromone Component

3-Pentanol is also recognized as a component of insect sex pheromones. It is emitted by certain plants to attract pollinators and can influence insect behavior . The biological activity of this compound as a pheromone highlights its ecological significance in plant-insect interactions.

Study on Plant Defense Mechanisms

In a controlled experiment involving Arabidopsis, it was found that exposure to gaseous 3-pentanol resulted in increased resistance to bacterial infections. The study measured the expression levels of defense-related genes and found significant upregulation following treatment with the compound .

| Parameter | Control Group | Treatment Group (3-Pentanol) |

|---|---|---|

| Bacterial Load (CFU) | 1.0 x 10^6 | 2.0 x 10^5 |

| Defense Gene Expression | Baseline | Upregulated |

Impact on Microbial Pathogens

Another study highlighted the effect of 3-pentanol on various microbial pathogens affecting crops. The results indicated that plants treated with this compound exhibited lower disease severity compared to untreated controls .

Pharmacokinetics and Metabolism

The incorporation of deuterium into organic compounds like 3-Pentyl-2,2,3,4,4-d5 Alcohol can alter their pharmacokinetic properties. Deuteration has been shown to affect the metabolic stability and bioavailability of drugs . This aspect is crucial for understanding how such modifications can enhance or alter the efficacy of therapeutic agents derived from similar structures.

Q & A

Basic: How can researchers confirm the structural identity and isotopic purity of 3-Pentyl-2,2,3,4,4-d5 alcohol?

Methodological Answer:

To verify the structure and isotopic labeling, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- NMR : Use -NMR to identify non-deuterated protons (e.g., the hydroxyl proton) and -NMR or -NMR to confirm deuterium substitution at positions 2,3,4,4. Absence of signals at these positions indicates isotopic integrity .

- MS : High-resolution mass spectrometry (HRMS) should show a molecular ion peak shifted by +5 Da (vs. non-deuterated pentanol) due to five deuterium atoms. Fragmentation patterns can further validate substitution sites .

- FTIR : Confirm the hydroxyl group via O–H stretching (~3200–3600 cm) and monitor isotopic effects on C–D bonds (~2000–2200 cm) .

Basic: What synthetic routes are available for preparing deuterated alcohols like 3-Pentyl-2,2,3,4,4-d5 alcohol?

Methodological Answer:

Deuterated alcohols are typically synthesized via:

- Grignard Reagent Exchange : React deuterated alkyl halides (e.g., CDCDMgBr) with carbonyl compounds (e.g., deuterated ketones or aldehydes) under anhydrous conditions. Ensure stoichiometric control to avoid incomplete deuteration .

- Catalytic Hydrogenation : Use deuterium gas (D) and transition metal catalysts (e.g., Pd/C) to hydrogenate unsaturated precursors (e.g., pentenols). Monitor reaction progress via GC-MS to prevent over-reduction .

- Isotopic Exchange : Post-synthesis, employ acid- or base-catalyzed H/D exchange at specific positions, though this risks scrambling deuterium labels .

Advanced: How does isotopic labeling impact the metabolic study of 3-Pentyl-2,2,3,4,4-d5 alcohol in biological systems?

Methodological Answer:

Deuterium labeling alters metabolic pathways due to the kinetic isotope effect (KIE) :

- Alcohol Dehydrogenase (ADH) Inhibition : Deuterium at position 3 (adjacent to the hydroxyl) slows ADH-mediated oxidation, as C–D bonds require higher activation energy than C–H. Use LC-MS/MS to quantify reduced metabolic flux of deuterated vs. non-deuterated analogs .

- Tracer Studies : Administer deuterated alcohol to track metabolic intermediates (e.g., deuterated ketones) via -NMR or isotope-ratio MS. Compare with -labeled controls to disentangle isotopic effects from metabolic regulation .

Advanced: What analytical techniques are optimal for detecting trace amounts of 3-Pentyl-2,2,3,4,4-d5 alcohol in complex biological matrices?

Methodological Answer:

- Headspace Gas Chromatography (HS-GC) : Ideal for volatile alcohols. Use a polar column (e.g., DB-WAX) and flame ionization detection (FID). Calibrate with deuterated internal standards (e.g., d-pentanol) to correct for matrix effects .

- LC-HRMS : For non-volatile derivatives, employ pre-column derivatization (e.g., pentafluorobenzoyl chloride) to enhance sensitivity. Monitor deuterium-specific fragments (e.g., m/z shifts) to distinguish from endogenous alcohols .

- Isotope Dilution Assays : Spike samples with known quantities of d-pentanol to quantify recovery rates and validate accuracy .

Advanced: How can researchers resolve contradictions in kinetic data for deuterated alcohols in enzyme inhibition studies?

Methodological Answer:

Contradictions often arise from:

- Isotopic Impurity : Verify isotopic purity via HRMS and NMR. Even 2% non-deuterated contamination can skew KIE measurements .

- Solvent Effects : Deuterated solvents (e.g., DO) may perturb enzyme activity. Compare kinetics in HO vs. DO controls .

- Substrate Channeling : Use stopped-flow spectroscopy or computational modeling (e.g., QM/MM simulations) to assess whether deuterium alters substrate binding or transition-state stabilization .

Basic: What safety protocols are critical when handling deuterated alcohols in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and handling, as deuterated alcohols may release toxic vapors (e.g., during derivatization) .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent isotopic exchange or degradation. Monitor stability via periodic NMR checks .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Consult institutional guidelines for deuterated waste, which may require specialized incineration .

Advanced: What role does 3-Pentyl-2,2,3,4,4-d5 alcohol play in elucidating reaction mechanisms in organic chemistry?

Methodological Answer:

- Isotopic Tracers : Use deuterium labels to track hydrogen transfer in mechanisms like SN2 reactions or radical rearrangements. For example, monitor distribution in products via MS or NMR to infer transition-state geometry .

- Solvent Isotope Effects : Compare reaction rates in HO vs. DO to distinguish proton-coupled electron transfer (PCET) from non-PCET pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.